Fmoc-aminoethoxyethoxyacetate (Fmoc-AEEA) is a bifunctional linker molecule widely employed in various scientific research applications, particularly in bioconjugation and surface modification. [, ]
Fmoc-AEEA-AEEA, also known as 9-fluorenylmethoxycarbonyl-2-(2-aminoethoxy)ethoxyacetic acid, is a significant compound in the field of peptide synthesis. It features the Fmoc (9-fluorenylmethoxycarbonyl) group, a widely used base-labile protecting group in solid-phase peptide synthesis. The AEEA moiety, which stands for 2-(2-aminoethoxy)ethoxyacetic acid, acts as a flexible linker that enhances the spatial arrangement of functional groups within peptides.
This compound is primarily utilized in biochemical reactions, particularly in synthesizing peptides and proteins, where it interacts with various enzymes and facilitates the formation of peptide bonds.
Methods and Technical Details
The synthesis of Fmoc-AEEA-AEEA can be achieved through several established methods, predominantly utilizing solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain while minimizing side reactions.
Structure and Data
Fmoc-AEEA-AEEA exhibits a complex molecular structure characterized by its unique functional groups:
The three-dimensional structure allows for flexibility in peptide formation, which is crucial for achieving desired biological activities.
Reactions and Technical Details
Fmoc-AEEA-AEEA participates in various chemical reactions typical for amino acids and peptide synthesis:
The outcomes of these reactions depend significantly on conditions such as temperature, solvent choice, and reactant concentrations.
Process and Data
The mechanism of action for Fmoc-AEEA-AEEA primarily revolves around its role in protecting amine groups during peptide synthesis:
Physical and Chemical Properties
Fmoc-AEEA-AEEA possesses distinctive physical and chemical properties:
These properties make it suitable for various applications in peptide chemistry .
Scientific Uses
Fmoc-AEEA-AEEA finds extensive applications in scientific research:
The development of PEG-based spacers revolutionized peptide synthesis by addressing critical limitations of early hydrophobic linkers. Initial spacer molecules like 6-aminohexanoic acid (Ahx) provided distance but exacerbated solubility issues in aqueous environments. The introduction of monodisperse ethylene glycol derivatives, such as Fmoc-AEEA-OH (a single AEEA unit), marked a turning point in the 1990s. This spacer offered hydrophilicity, flexibility, and biocompatibility absent in alkyl chains [4] [6].
Fmoc-AEEA-AEEA emerged as an advanced iteration, doubling the spacer length to approximately 20 atoms while retaining monodispersity. Unlike polydisperse PEGs—which introduce batch heterogeneity—this compound ensures reproducible synthesis and purification. Its design directly responds to the need for extended spacing without aggregation, particularly in complex conjugates like antibody-drug conjugates (ADCs) or peptide nucleic acids (PNAs) [6] [8].
Table 1: Evolution of Key Spacer Molecules in Peptide Synthesis
Spacer Type | Example Compound | Key Advancement | Limitations Addressed |
---|---|---|---|
Alkyl spacers | Fmoc-Ahx-OH | Simple elongation | Hydrophobicity, low solubility |
Early PEG derivatives | Fmoc-AEEA-OH | Ethylene oxide backbone, hydrophilicity | Rigidity, poor biocompatibility |
Bifunctional PEGs | Fmoc-AEEA-AEEA | Extended length (≈20 atoms), monodispersity | Steric hindrance in multi-domain constructs |
Fmoc-AEEA-AEEA excels in optimizing peptide nucleic acids (PNAs)—synthetic oligonucleotide analogs with a peptide-like backbone. PNAs suffer from aggregation and poor solubility, especially in purine-rich sequences or lengths >12 units. Incorporating Fmoc-AEEA-AEEA at the N-terminus (pseudo 5’ end) significantly enhances aqueous solubility and prevents self-association during synthesis. This spacer also serves as a critical tether for labels (e.g., biotin, TAMRA) or functional groups, distancing them from the PNA sequence to preserve binding affinity [1] .
In bis-PNAs—dual-strand constructs targeting duplex DNA—Fmoc-AEEA-AEEA covalently links Watson-Crick and Hoogsteen-binding domains. This architecture stabilizes triplex formation while maintaining nuclease resistance. Similarly, in peptide therapeutics like bicyclic antimicrobials (e.g., PBP3 inhibitors), Fmoc-AEEA-AEEA conjugates cell-penetrating peptides (CPPs) to cargo modules. For instance, studies show CPPs attached via dodecaethylene glycol spacers (analogous to extended PEG chains) enhance cellular uptake 40-fold compared to spacer-free versions [1] [5] [9].
Table 2: Applications of Fmoc-AEEA-AEEA in Hybrid Biomolecules
Application | Function of Fmoc-AEEA-AEEA | Outcome |
---|---|---|
PNA solubility enhancement | N-terminal incorporation | Prevents aggregation of purine-rich sequences |
Bis-PNA construction | Covalent linker between PNA strands | Stabilizes DNA triplex formation |
Diagnostic probes | Spacer between PNA and fluorophore (e.g., ROX) | Minimizes steric interference with hybridization |
CPP-drug conjugates | Bridge CPP to cytotoxic payload | Enhances periplasmic delivery in Gram-negative bacteria |
The efficacy of Fmoc-AEEA-AEEA stems from the biophysical properties of its ethylene oxide repeating units. Each AEEA unit contributes a –(CH2–CH2–O–)2– motif, generating a hydration shell that masks hydrophobic peptide segments. Molecular dynamics simulations confirm these spacers adopt dynamic, extended conformations with persistence lengths of 3.5–4.0 Å per ethylene glycol unit. This flexibility allows functional domains (e.g., antibodies, fluorophores) to rotate freely, minimizing entropic penalties during target binding [4] [9].
The spacer length directly influences bioactivity. Studies on HPMA copolymer conjugates demonstrate that dodecaethylene glycol spacers (≈50 atoms) boost cell penetration 15-fold over shorter tetraethylene glycol variants. Fmoc-AEEA-AEEA’s 20-atom span balances this need for extension with synthetic practicality. Critically, its ether linkages resist hydrolysis under physiological pH, unlike ester-based spacers, ensuring stability in vivo. The Fmoc group further enables seamless integration into solid-phase peptide synthesis (SPPS) protocols, as it is quantitatively removed by piperidine without damaging the spacer [4] [6] [9].
Table 3: Conformational Properties of Ethylene Oxide Spacers
Parameter | Fmoc-AEEA-AEEA | Shorter Analog (e.g., Fmoc-AEEA) | Longer PEG (e.g., Fmoc-PEG12) |
---|---|---|---|
Atoms in backbone | ≈20 | ≈9 | ≈50 |
Hydration capacity | Moderate | Limited | High |
Flexibility (RMSF*) | 4.2 Å | 2.1 Å | 8.7 Å |
Synthetic yield | >85% (standard SPPS) | >95% | 60–70% |
*RMSF: Root Mean Square Fluctuation (molecular dynamics measure of flexibility)
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3